

Ac-Leu-Gly-Lys(Ac)-MCA: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ac-Leu-Gly-Lys(Ac)MCA

Cat. No.: B15601051

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic histone deacetylase (HDAC) substrate, Ac-Leu-Gly-Lys(Ac)-MCA. This document details its core properties, applications in enzyme kinetics, and detailed protocols for its use in high-throughput screening and inhibitor profiling.

Introduction

Ac-Leu-Gly-Lys(Ac)-MCA is a synthetic peptide derivative that serves as a sensitive and reliable substrate for measuring the enzymatic activity of histone deacetylases (HDACs). This fluorogenic substrate is based on the principle of a two-step enzymatic reaction. Initially, the acetyl group on the lysine residue is removed by an HDAC. Subsequently, the deacetylated peptide is cleaved by trypsin, leading to the release of the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The resulting fluorescence intensity is directly proportional to the HDAC activity.

Physicochemical Properties

Property	Value
Full Name	Acetyl-Leucyl-Glycyl-Nε-acetyl-Lysyl-7-amino-4-methylcoumarin
Abbreviation	Ac-Leu-Gly-Lys(Ac)-MCA
Molecular Formula	C ₂₉ H ₄₀ N ₆ O ₇
Molecular Weight	584.67 g/mol
Excitation Wavelength	360-380 nm
Emission Wavelength	440-460 nm
Storage	Store at -20°C, protected from light. Avoid multiple freeze-thaw cycles.
Stability	Stable for at least one year when stored properly.

Synthesis

The synthesis of Ac-Leu-Gly-Lys(Ac)-MCA is typically achieved through solid-phase peptide synthesis (SPPS).^[1] The general procedure involves the sequential coupling of amino acids to a solid support resin.

Key Steps in Synthesis:

- Resin Preparation: A suitable resin, such as Rink amide resin, is used as the solid support.
- Fmoc Protection/Deprotection: The N-terminus of each amino acid is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed with a mild base (e.g., piperidine) before the next coupling step.
- Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated (e.g., with HATU) and coupled to the deprotected N-terminus of the growing peptide chain.

- Acetylation: The N-terminus of the final peptide and the ϵ -amino group of the lysine residue are acetylated using acetic anhydride.
- Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all remaining protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).
- Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzyme Kinetics and Substrate Specificity

Ac-Leu-Gly-Lys(Ac)-MCA is a substrate for various histone deacetylases. The kinetic parameters, including the Michaelis constant (K_m) and maximum velocity (V_{max}), are crucial for understanding the interaction between the substrate and the enzyme.

Table of Kinetic Parameters for Ac-Leu-Gly-Lys(Ac)-MCA with HDACs:

Enzyme	K_m (μM)	V_{max} (relative units)	k_{cat} (s^{-1})	k_{cat}/K_m ($M^{-1}s^{-1}$)
Rat Liver HDAC	44.2	1.0	Data not available	Data not available
Human HDAC8	Data not available	Data not available	Data not available	Data not available

Note: Comprehensive kinetic data for Ac-Leu-Gly-Lys(Ac)-MCA across a wide range of HDACs is not readily available in the reviewed literature. The provided data is from a study by Wegener et al. (2003).

Experimental Protocols

Fluorogenic HDAC Activity Assay

This protocol outlines the steps for a standard two-step fluorogenic HDAC activity assay using Ac-Leu-Gly-Lys(Ac)-MCA.

Materials:

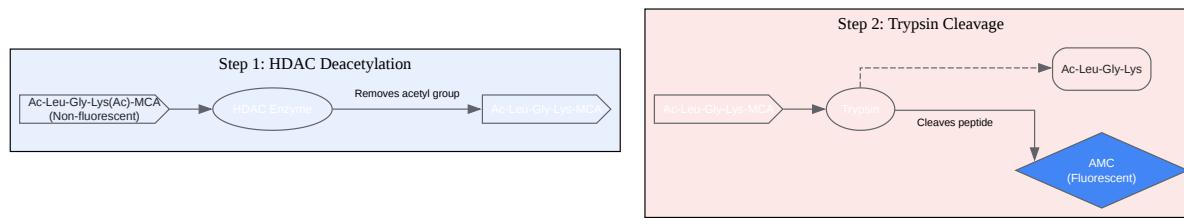
- HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Ac-Leu-Gly-Lys(Ac)-MCA stock solution (e.g., 10 mM in DMSO)
- Purified HDAC enzyme
- Trypsin solution (e.g., 1 mg/mL in assay buffer)
- HDAC inhibitor (optional, for inhibitor screening)
- Black 96-well or 384-well microplate
- Fluorescence plate reader

Procedure:

- Reaction Setup: In a microplate well, combine the HDAC assay buffer, the HDAC enzyme, and the test compound (inhibitor or vehicle control).
- Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
- Initiate Reaction: Add Ac-Leu-Gly-Lys(Ac)-MCA to each well to a final concentration typically in the low micromolar range.
- HDAC Reaction: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
- Develop Signal: Add trypsin solution to each well to stop the HDAC reaction and initiate the cleavage of the deacetylated substrate.
- Trypsin Reaction: Incubate the plate at 37°C for 15-30 minutes.
- Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation at ~360-380 nm and emission at ~440-460 nm.

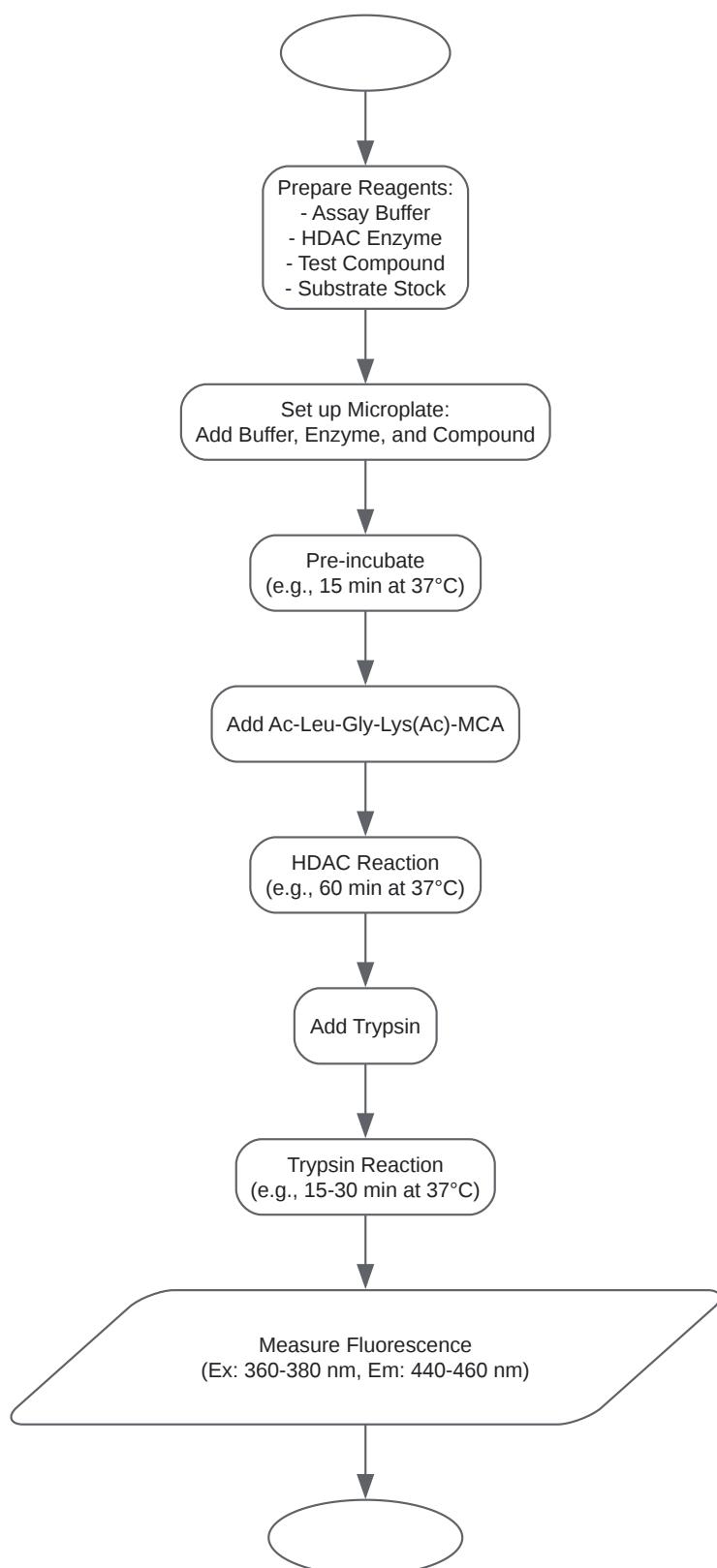
Counter-Assays for Interference

When screening compound libraries, it is essential to identify and mitigate potential assay interference.


Autofluorescence Counter-Assay:

- Prepare wells containing the assay buffer and the test compound at the same concentration used in the primary assay.
- Do not add the HDAC enzyme or the substrate.
- Read the fluorescence at the same wavelengths as the primary assay. A high signal indicates that the compound is autofluorescent.

Fluorescence Quenching Counter-Assay:


- Prepare wells containing the assay buffer, free 7-amino-4-methylcoumarin (AMC) at a concentration that gives a robust signal, and the test compound.
- Do not add the HDAC enzyme or the substrate.
- Read the fluorescence. A significant decrease in the AMC signal in the presence of the compound indicates quenching.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow of the two-step fluorogenic HDAC assay.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ac-Leu-Gly-Lys(Ac)-MCA: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15601051#ac-leu-gly-lys-ac-mca-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com